1,7-Dimethylphenazine
Description
Properties
CAS No. |
53017-16-6 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,7-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(12)16-11/h3-8H,1-2H3 |
InChI Key |
LCWBWZKGTYVYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Waterman-Vivian Cyclization Route
The Waterman-Vivian cyclization method remains a cornerstone for synthesizing 1,7-dimethylphenazine. This approach involves the cyclization of 2',4-dimethyl-2-nitrodiphenylamine (5) with sulfur in refluxing diphenyl ether.
Reaction Conditions and Mechanism
- Precursor Synthesis : 2',4-Dimethyl-2-nitrodiphenylamine is prepared via condensation of 4-chloro-3-nitrotoluene (7) with o-toluidine (8) in the presence of anhydrous sodium acetate. This step is hindered by steric effects from the methyl group on o-toluidine, leading to modest yields (~20%).
- Cyclization : The nitrodiphenylamine derivative is heated with sulfur in diphenyl ether at reflux for 5 hours. Sulfur acts as a dehydrogenation agent, facilitating the formation of the phenazine ring.
Yield and Purification
Merz-Ris Condensation Route
The Merz-Ris reaction offers an alternative pathway by condensing 3,4-diaminotoluene (3) with 3-methylcatechol (4).
Reaction Dynamics
- Condensation : The diaminotoluene and methylcatechol react under acidic conditions, forming a mixture of 1,7- and 1,8-dimethylphenazine isomers in a 1:2 ratio.
- Isomer Separation : Chromatographic separation on alumina resolves the isomers, with 1,7-dimethylphenazine eluting first.
Challenges
- The method requires meticulous chromatographic separation due to co-elution risks, reducing overall efficiency.
- Reported yields for the isolated 1,7-dimethylphenazine are lower compared to the Waterman-Vivian route.
Comparative Analysis of Methods
| Parameter | Waterman-Vivian Route | Merz-Ris Route |
|---|---|---|
| Key Precursor | 2',4-Dimethyl-2-nitrodiphenylamine | 3,4-Diaminotoluene + 3-methylcatechol |
| Reaction Time | 5 hours | 24–48 hours |
| Yield | 20% | <15% (after chromatography) |
| Purity Control | Sublimation + chromatography | Chromatography |
| Isomeric Contamination | Minimal | Requires separation |
The Waterman-Vivian method is favored for its direct route to 1,7-dimethylphenazine, albeit with moderate yields. In contrast, the Merz-Ris approach, while scalable, necessitates laborious isomer separation.
Characterization and Spectral Data
Ultraviolet (UV) Spectroscopy
1,7-Dimethylphenazine exhibits distinct UV absorption maxima:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet):
- 1590 cm⁻¹ : C=C aromatic stretching.
- 1370 cm⁻¹ : Symmetric bending of methyl groups.
- 820 cm⁻¹ : Out-of-plane C-H bending (para-substituted aromatic rings).
Industrial and Research Implications
Scalability Challenges
Applications in Materials Science
1,7-Dimethylphenazine’s rigid structure and electron-deficient core make it a candidate for:
- Organic semiconductors.
- Redox-active ligands in catalysis.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,7-Dimethylphenazine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in fuming sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.
Scientific Research Applications
1,7-Dimethylphenazine has several scientific research applications, including:
Biology: Studied for its antimicrobial properties, particularly against Gram-negative bacteria. It has shown potential as an antibiotic agent.
Medicine: Investigated for its anticancer properties. Some derivatives have demonstrated cytotoxic activity against cancer cell lines.
Industry: Employed as a dye intermediate and in the production of pigments. It is also used in the development of organic semiconductors and battery materials.
Mechanism of Action
The mechanism of action of 1,7-Dimethylphenazine varies depending on its application. In antimicrobial activity, it disrupts bacterial cell membranes and interferes with essential cellular processes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the mitochondrial pathway. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and cell type.
Comparison with Similar Compounds
1,3-Dimethylphenazine Derivatives
- Synthesis: 1,3-Dimethyl-substituted lumazine derivatives (e.g., 1-methyllumazine-6,7-diamine) are synthesized via condensation of methylated uracil precursors with methylcyanoformimidate in DMF. These reactions yield high-melting-point (>320°C) crystalline products, verified by ¹H NMR and elemental analysis .
5,10-Diphenyl-dihydrophenazine
- Synthesis : This compound is incorporated into poly(aryl ether sulfone) polymers via nucleophilic aromatic substitution, creating redox-active materials for energy storage. The diphenyl groups stabilize the reduced state, enabling reversible electron transfer .
- Contrast with 1,7-Dimethylphenazine : The 5,10-diphenyl substitution enhances π-π stacking and redox stability, whereas methyl groups in 1,7-Dimethylphenazine may prioritize solubility over extended conjugation.
Phenoxazine and Phenothiazine Derivatives
- Synthesis: Phenoxazines and phenothiazines are synthesized using 4,5-difluoro-1,2-dinitrobenzene and nucleophilic amines. These compounds exhibit antidepressant activity due to their planar structures and electron-rich cores .
- Contrast with 1,7-Dimethylphenazine: Phenoxazines and phenothiazines feature oxygen or sulfur atoms in the heterocycle, altering electronic properties (e.g., higher HOMO energies) compared to all-nitrogen phenazines.
Photophysical and Electronic Properties
Substituent Position Effects
- (1,4)- vs. (1,7)-Substituted Carbazolophanes :
- Photoluminescence : (1,7)-Substituted carbazolophanes exhibit red-shifted emission compared to (1,4)-isomers due to enhanced intramolecular charge transfer (ICT) .

- HOMO-LUMO Gaps : Substitution at the 1,7-positions narrows the bandgap, making these compounds suitable for organic semiconductors (Table 1) .
- Photoluminescence : (1,7)-Substituted carbazolophanes exhibit red-shifted emission compared to (1,4)-isomers due to enhanced intramolecular charge transfer (ICT) .
Table 1. Photophysical Properties of Substituted Carbazolophanes
| Compound | λabs (nm) | λem (nm) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| (1,4)tBuCzpPhTrz | 380 | 450 | 3.10 |
| (1,7)tBuCzpPhTrz | 410 | 520 | 2.85 |
Aza-BODIPY Derivatives
- 1,7-Substituted aza-BODIPY dyes show near-infrared (NIR) absorption/emission due to strong electron-donating groups, avoiding π-disruption in the core . This contrasts with phenazines, where substituent effects are less pronounced in the visible range.
Antidepressant Phenothiazines
- Unsubstituted phenothiazines (e.g., 6,7-dihydroindolo[1,7-ab][1]benzazepine) antagonize reserpine-induced ptosis with low anticholinergic activity . Methyl groups in 1,7-Dimethylphenazine could modulate bioavailability and receptor binding compared to these derivatives.
Thermal and Solubility Properties
- Melting Points : Methyl-substituted lumazines and phenazines typically melt above 300°C due to strong intermolecular interactions .
- Solubility : 1,7-Dimethylphenazine is expected to have higher solubility in organic solvents (e.g., DMF, THF) than unsubstituted phenazines, similar to 1-ethyl-indol-3-yl-aza-BODIPY derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

